Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate
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Overview
Description
Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of a 1,2-oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features a chlorophenyl group and a methyl ester group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with methyl isocyanoacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that are environmentally friendly and cost-effective is often considered in industrial settings.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.
Scientific Research Applications
Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the methyl ester group can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-bromophenyl)-4-methyl-1,2-oxazole-3-carboxylate
- Methyl 5-(4-fluorophenyl)-4-methyl-1,2-oxazole-3-carboxylate
- Methyl 5-(4-methylphenyl)-4-methyl-1,2-oxazole-3-carboxylate
Uniqueness
Methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate is unique due to the presence of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s effectiveness in different applications.
Properties
IUPAC Name |
methyl 5-(4-chlorophenyl)-4-methyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)14-17-11(7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSMVLEMLXVKDBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C(=O)OC)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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